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Compound of Interest

Compound Name: 1-(Pyrazin-2-yl)propan-2-amine

Cat. No.: B1317342 Get Quote

An In-Depth Technical Guide to the Chemical and Physical Properties of 1-(Pyrazin-2-
yl)propan-2-amine

Executive Summary
This technical guide provides a comprehensive analysis of 1-(Pyrazin-2-yl)propan-2-amine
(CAS No. 885275-33-2), a heterocyclic amine of significant interest to researchers in medicinal

chemistry, materials science, and drug development. While experimental data for this specific

molecule is limited in publicly available literature, this document synthesizes information from

established chemical principles, data on analogous structures, and computational predictions

to offer a robust profile. We will delve into its core physicochemical properties, predictive

spectroscopic signatures for structural verification, a plausible and detailed synthetic route, and

essential safety and handling protocols. The objective is to equip scientists and development

professionals with the foundational knowledge required to confidently handle, characterize, and

utilize this compound in their research endeavors.

Compound Identification and Structure
Nomenclature and Chemical Identifiers
Correctly identifying a compound is the bedrock of any scientific investigation. The following

identifiers are crucial for database searches, procurement, and regulatory compliance.
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Identifier Value Source

IUPAC Name
1-(Pyrazin-2-yl)propan-2-

amine
N/A

CAS Number 885275-33-2 [1]

Molecular Formula C₇H₁₁N₃ [1]

Molecular Weight 137.18 g/mol [1]

SMILES Code CC(CC1=NC=CN=C1)N [1]

MDL Number MFCD06739046 [1]

Chemical Structure
The structure of 1-(Pyrazin-2-yl)propan-2-amine features a pyrazine ring linked via an ethyl

bridge to a terminal primary amine group. This combination of a nitrogen-rich aromatic

heterocycle and a flexible aliphatic amine chain dictates its chemical behavior, including its

basicity, potential for hydrogen bonding, and reactivity.

Caption: 2D Chemical Structure of 1-(Pyrazin-2-yl)propan-2-amine.

Physicochemical Properties
The physical properties of a compound are critical for determining appropriate solvents, storage

conditions, and purification methods. As experimental data is scarce, the following table

includes predicted values which serve as a valuable starting point for laboratory work.
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Property Predicted Value
Notes and Scientific
Rationale

Boiling Point 231.1 ± 25.0 °C

[2] This prediction reflects the

compound's moderate

molecular weight and the

significant intermolecular

hydrogen bonding potential

from the primary amine (N-

H···N), which elevates the

boiling point compared to non-

polar analogues.

Density 1.058 ± 0.06 g/cm³

[2] The density is consistent

with a small, nitrogen-

containing organic molecule.

The presence of the dense

aromatic pyrazine ring

contributes to a value greater

than 1.0 g/cm³.

Solubility No data available

Based on its structure, the

compound is expected to be

soluble in polar organic

solvents like methanol,

ethanol, and DMSO. The

amine and pyrazine nitrogens

can act as hydrogen bond

acceptors, while the N-H

protons can act as donors,

suggesting at least partial

solubility in water.

pKa No data available The primary aliphatic amine

group is expected to have a

pKa around 9-10, making it

basic. The pyrazine ring is also

weakly basic (pKa of pyrazine

is ~0.6), but the aliphatic
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amine is the dominant basic

center.

Spectroscopic Characterization for Structural
Elucidation
Spectroscopic analysis is non-negotiable for confirming the identity and purity of a synthesized

or purchased compound. The following sections describe the expected spectral features,

providing a reliable reference for laboratory characterization.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying key functional groups. The spectrum of a pure

sample should exhibit characteristic absorption bands.

N-H Stretching (3500-3300 cm⁻¹): As a primary amine, two distinct, medium-intensity bands

are expected in this region, corresponding to the symmetric and asymmetric stretching

vibrations of the -NH₂ group.[3] The presence of hydrogen bonding may cause these peaks

to broaden.[3]

C-H Stretching (3000-2850 cm⁻¹): Absorptions from the aliphatic C-H bonds of the propyl

chain and methyl group will be present.

N-H Bending (Scissoring) (1650-1580 cm⁻¹): A characteristic sharp to medium absorption

band is expected in this region, confirming the primary amine functional group.[3]

C=N and C=C Stretching (1600-1450 cm⁻¹): Aromatic ring stretching vibrations from the

pyrazine core will appear in this region.

C-N Stretching (1250-1020 cm⁻¹): This absorption, characteristic of aliphatic amines,

confirms the carbon-nitrogen bond of the aminopropane moiety.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive information regarding the carbon-hydrogen framework of a

molecule.
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¹H NMR Spectrum:

Pyrazine Protons (δ 8.5-8.7 ppm): Three distinct signals are expected for the protons on

the pyrazine ring, appearing far downfield due to the deshielding effect of the

electronegative nitrogen atoms.

-CH- Proton (δ ~3.0-3.5 ppm): This proton, adjacent to the amine and the CH₂ group, will

likely appear as a complex multiplet.

-CH₂- Protons (δ ~2.8-3.2 ppm): The two protons of the methylene bridge will be

diastereotopic and should appear as a multiplet.

-NH₂ Protons (δ ~1.5-3.0 ppm): The amine protons typically present as a broad singlet.[4]

Their chemical shift is highly dependent on solvent, concentration, and temperature. A

D₂O shake will cause this signal to disappear, a key confirmatory test.[4]

-CH₃ Protons (δ ~1.1-1.3 ppm): The methyl group protons will appear as a doublet, split by

the adjacent -CH- proton.[5]

¹³C NMR Spectrum:

Pyrazine Carbons (δ ~140-155 ppm): Carbons within the aromatic pyrazine ring will be

found in this downfield region.

Aliphatic Carbons (δ ~20-55 ppm): The three carbons of the propyl chain will appear in the

upfield region, with the carbon bonded to the nitrogen (-CH-) being the most downfield of

the three.[4]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation

patterns, further confirming the structure.

Molecular Ion (M⁺): The compound has an odd number of nitrogen atoms (three), so

according to the Nitrogen Rule, its molecular ion peak should have an odd mass-to-charge

ratio (m/z).[4] This is consistent with its molecular weight of 137.18, leading to an expected

M⁺ peak at m/z = 137.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://www.docbrown.info/page06/spectra2/isopropylamine-nmr1h.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1317342?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Fragmentation: The most prominent fragmentation pathway for aliphatic amines is

alpha-cleavage, where the bond between the α- and β-carbons is broken.[4] For this

molecule, cleavage would occur between the CH and CH₂ groups, leading to a stable,

resonance-stabilized cation at m/z = 44 (CH(NH₂)CH₃) and a neutral radical. Another likely

fragmentation is the loss of the methyl group.

Synthesis and Reactivity
Plausible Synthetic Pathway: Reductive Amination
A robust and widely used method for synthesizing primary amines is the reductive amination of

a corresponding ketone. This approach offers high yields and operational simplicity. The logical

precursor for 1-(Pyrazin-2-yl)propan-2-amine is 1-(Pyrazin-2-yl)propan-2-one (CAS 6784-62-

9).[6]

The reaction proceeds in two conceptual steps: (1) formation of an imine intermediate via

condensation of the ketone with ammonia, followed by (2) in-situ reduction of the imine to the

desired amine.

1-(Pyrazin-2-yl)propan-2-one

Imine Intermediate
(In-situ formation)

 Condensation 

+ Ammonia (NH₃)
+ Reducing Agent
(e.g., NaBH₃CN)

1-(Pyrazin-2-yl)propan-2-amine

 Reduction 

Click to download full resolution via product page

Caption: Workflow for the synthesis via reductive amination.
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Experimental Protocol: Proof-of-Concept
This protocol is illustrative and must be adapted and optimized under proper laboratory safety

procedures.

Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar,

add 1-(Pyrazin-2-yl)propan-2-one (1.0 eq).

Solvent and Amine Source: Dissolve the ketone in methanol (approx. 0.1 M concentration).

Add a 7N solution of ammonia in methanol (5-10 eq).

pH Adjustment: Add acetic acid to catalyze imine formation, adjusting the pH to

approximately 6-7.

Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium cyanoborohydride

(NaBH₃CN) (1.5 eq) portion-wise over 15 minutes. Causality: NaBH₃CN is chosen because it

is a mild reducing agent that selectively reduces the protonated imine intermediate much

faster than the starting ketone at this pH.

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor

progress by TLC or LC-MS.

Work-up: Quench the reaction by carefully adding 1M HCl. Concentrate the mixture under

reduced pressure to remove methanol. Basify the aqueous residue with 2M NaOH to pH >

12 and extract the product with dichloromethane (3x).

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and

concentrate. The crude amine can be purified by silica gel column chromatography or

distillation under reduced pressure.

Safety, Handling, and Storage
Professional diligence in handling chemicals is paramount. 1-(Pyrazin-2-yl)propan-2-amine is

classified as a hazardous substance.

Hazard Identification:

GHS Pictogram: Danger[1]
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Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and

eye damage), H335 (May cause respiratory irritation).[1]

Recommended Handling Protocols:

Always use in a well-ventilated chemical fume hood.[7][8]

Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, a lab coat, and

chemical safety goggles.[7][8]

Avoid breathing dust, fumes, or vapors.[7][8]

Wash hands and any exposed skin thoroughly after handling.[7][8]

Storage Conditions:

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

Recommended storage conditions are under an inert atmosphere (e.g., nitrogen or argon)

at 2-8°C to prevent degradation.[1]

Keep away from strong oxidizing agents and acids.[9]

Potential Research Applications
The unique structural combination of a pyrazine heterocycle and a primary amine makes this

compound a versatile building block.

Medicinal Chemistry: Pyrazine rings are privileged structures found in numerous FDA-

approved drugs. This compound can serve as a key intermediate for synthesizing novel

therapeutic agents targeting various diseases.

Flavor and Fragrance Industry: Alkylpyrazines are known for their characteristic nutty and

roasted aromas and are crucial components in the food and fragrance industry.[10] This

amine could be a precursor to novel flavor compounds.

Materials Science: The amine functionality allows for its incorporation into polymers or onto

surfaces to modify their chemical properties, potentially for applications in chemosensors or
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catalysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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